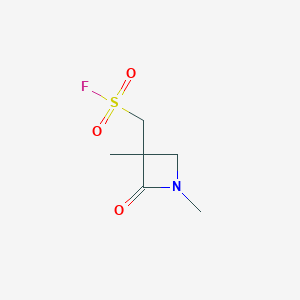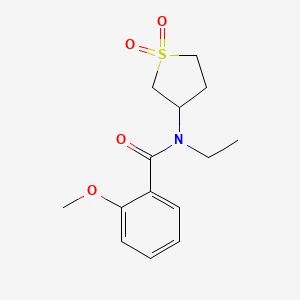
(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” is an organosulfur compound with a sulfonyl fluoride functional group. It has a CAS Number of 2243514-29-4 . The compound is also known as DBSOA.
Molecular Structure Analysis
The molecular formula of this compound is C6H10FNO3S . The InChI code is 1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of “(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride” is 195.21 . Unfortunately, the web search results do not provide more detailed physical and chemical properties of this compound.Applications De Recherche Scientifique
Enzyme Inhibition and Reaction Rate Studies
Methanesulfonyl fluoride, a closely related compound, has been studied for its role as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase. Research by Kitz and Wilson (1963) demonstrated its reactivity with the enzyme to produce a methanesulfonyl enzyme derivative, providing insights into enzyme-inhibitor interactions (Kitz & Wilson, 1963).
Synthesis of Organic Compounds
Haufe et al. (1988, 1992) explored the electrophilic anti-addition of methanesulfenyl fluoride elements to carbon-carbon double bonds, highlighting its utility in organic synthesis for creating β-fluoroalkyl-methylthioethers (Haufe et al., 1988), (Haufe et al., 1992).
Fluorination Techniques
The research by Makino and Yoshioka (1987) demonstrated the effective fluorination of various benzyl alcohols using methanesulfonyl fluoride, underscoring its potential in selective fluorination processes (Makino & Yoshioka, 1987).
Insights into Chemical Properties and Reactions
Studies such as those by Brinchi et al. (2003) and Zheng et al. (2021) offer valuable insights into the chemical properties and reactions of compounds similar to (1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride, contributing to our understanding of fluorine chemistry and its applications (Brinchi et al., 2003), (Zheng et al., 2021).
Propriétés
IUPAC Name |
(1,3-dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO3S/c1-6(4-12(7,10)11)3-8(2)5(6)9/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSWYAQDPTQSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C)CS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dimethyl-2-oxoazetidin-3-yl)methanesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)
![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)
![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)
![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)
![1-(4-methoxyphenyl)-3-[(3-methylbutyl)amino]pyrazin-2(1H)-one](/img/structure/B2368504.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)